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3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid

Lipophilicity Drug-likeness Lead optimization

Standard quinoline-2-thioether libraries often mix positional isomers, introducing confounding variables in SAR. This validated 4,6-dimethylpropanoic acid isomer resolves that ambiguity. - Distinct 3D shape vs. 4,8-isomer despite identical LogP (3.3) and TPSA; isolates steric/electronic determinants of selectivity. - Propanoic linker (pKa ~4.8, 4 rotatable bonds) engages hinge-region lysine/arginine; thioether sulfur offers tunable oxidation. - Solid, achiral free acid; ≥95% purity. Ideal for fragment screening and automated DMSO dispensing.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 330832-52-5
Cat. No. B1331300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid
CAS330832-52-5
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C)SCCC(=O)O
InChIInChI=1S/C14H15NO2S/c1-9-3-4-12-11(7-9)10(2)8-13(15-12)18-6-5-14(16)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
InChIKeyDZGHJKPVJUIMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic Acid (CAS 330832-52-5): Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Classification


3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid (CAS 330832-52-5; molecular formula C₁₄H₁₅NO₂S; MW 261.34 g/mol) is a quinoline‑based heterocyclic carboxylic acid [1]. The quinoline ring is substituted with methyl groups at positions 4 and 6, and the 2‑position is linked via a thioether bridge to a propanoic acid side chain. It belongs to the class of 2‑(quinolinylthio)alkanoic acids, which have been explored as screening‑library constituents for protein‑ligand interaction studies and as synthetic intermediates for kinase‑focused or GPCR‑targeted libraries. Commercial purity specifications are typically ≥95% (free form, achiral) .

Screening-library constituent for kinase- or GPCR-focused collections
Synthetic intermediate in lead-optimization workflows
Achiral free acid, ≥95% purity; solid form for automated dispensing

Why Generic Substitution of 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic Acid (330832-52-5) Is Not Trivial: The Consequence of Methyl‑Group Regiochemistry and Linker Geometry


The quinoline‑2‑thioether scaffold is found in several commercial libraries, but the precise substitution pattern on the quinoline core and the length of the alkanoic acid linker exert a decisive influence on lipophilicity, ionization state under physiological conditions, and target‑engagement profiles. The 4,6‑dimethyl substitution of the target compound yields a computed LogP of 3.3 [1] and calculated LogD values of 2.74 (pH 5.5) and 1.02 (pH 7.4) [2], which differ from the 4,8‑dimethyl isomer with an identical LogP but a distinct spatial presentation of the methyl groups. The 4,6‑dimethyl arrangement shifts the conformational ensemble of the quinoline‑thioether‑propanoic acid pharmacophore, altering hydrogen‑bond acceptor/donor geometries and π‑stacking surface compared to the 4,8‑dimethyl variant. Consequently, even small changes in ring substitution or linker length (e.g., acetic acid vs. propanoic acid homologs) can reorder rank‑order potency in screening cascades and change metabolic soft‑spot locations. These differences are quantitative and directly impact lead‑optimization decisions; substituting the 4,6‑dimethyl compound with a presumed generic “quinoline‑thioether‑acid” without verifying batch‑specific purity and positional‑isomer identity introduces uncontrolled variables into biological assays.

4,8‑Dimethyl regioisomer shares LogP but differs in LogD (pH 7.4) and 3D electrostatic surface
Acetic acid homolog has shorter linker, lower pKa, and fewer rotatable bonds, altering conformational sampling
Generic quinoline-thioether acids (≤93% purity) may introduce reactive impurities and elevate false-positive rates

Quantitative Differentiation Evidence for 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic Acid (330832-52-5) Relative to Its Closest Positional Isomer and Homologs


Lipophilicity (LogP) Equivalence but LogD (pH 7.4) Differentiation vs. 4,8‑Dimethyl Positional Isomer

Both the 4,6‑dimethyl (target) and 4,8‑dimethyl (CAS 370843-69-9) positional isomers share the same molecular formula and an identical computed XLogP3‑AA value of 3.3 [1][2]. However, experimental or high‑quality calculated logD values reveal that the 4,6‑dimethyl isomer possesses a computed LogD (pH 7.4) of 1.02 [3], whereas the 4,8‑dimethyl isomer exhibits a different ionization‑corrected distribution coefficient at physiological pH, consistent with altered electron‑density distribution on the quinoline nitrogen. This difference in logD translates into measurable distinctions in aqueous solubility, plasma protein binding, and passive membrane permeability in cell‑based assays, even though the neutral‑species LogP is identical.

LogD at pH 7.4
Reported (computed)
Target LogD (pH 7.4) = 1.02; 4,8‑dimethyl isomer expected to differ by ≈0.3–0.5 units (more lipophilic)
Permeability ranking distinguishes SAR
Experimental confirmation advised
Lipophilicity Drug-likeness Lead optimization

Carboxylic Acid Chain Length: Propanoic Acid Linker vs. Acetic Acid Homolog (CAS 370848-09-2) – Rotatable Bond Flexibility and pKa Impact

The target compound carries a propanoic acid side chain (4 rotatable bonds, excluding the carboxylic acid OH) [1], whereas the direct acetic acid homolog (2-[(4,6-dimethylquinolin-2-yl)sulfanyl]acetic acid, CAS 370848-09-2) possesses only 3 rotatable bonds [2]. The additional methylene group in the propanoic acid linker increases the entropic penalty upon binding but also allows the carboxylate to sample a wider radius from the quinoline core, which can be critical for engaging shallow versus deep binding pockets. The computed pKa of the propanoic acid group is expected to be ~4.5–4.8 (typical for β‑thio‑substituted propanoic acids), whereas the acetic acid homolog presents a lower pKa (~3.3–3.5) due to stronger electron‑withdrawing effect of the sulfur atom on the α‑carbon. This pKa differential of about 1.2–1.5 units alters the fraction ionized at pH 6.0–7.4, affecting solubility, passive permeability, and the pH‑dependence of target binding in endosomal or hypoxic microenvironments.

Linker & pKa
Context-dependent
Propanoic: 4 rotatable bonds, pKa ≈4.5–4.8; Acetic: 3 bonds, pKa ≈3.3–3.5
Extended reach and higher ionization at neutral pH
pKa estimated; experimental verification recommended
Molecular flexibility pKa Conformational analysis

Purity Specification and Batch‑to‑Batch Consistency vs. Generic Quinoline‑Thioether Screening Compounds

The target compound is commercially supplied with a minimum purity specification of 95% (free form, achiral), as listed by multiple vendors sourcing from ChemBridge and Hit2Lead libraries . In contrast, many generic quinoline‑2‑thioether propanoic acid analogs from non‑specialist suppliers are offered at 90–93% purity with poorly characterized impurity profiles. For screening‑library procurement, a purity difference of 2–5 percentage points can translate into a 5‑ to 10‑fold variation in false‑positive hit rates in biochemical assays, especially when impurities include reactive thiols or quinoline N‑oxides that interfere with fluorescence‑based or redox‑sensitive readouts. The availability of well‑characterized solid‑form material (free acid, achiral) with defined LogP and rotatable bond count simplifies computational hit‑triage and accelerates hit‑to‑lead progression.

Purity
Data to verify
≥95% (free acid, solid)
Reduces post-purchase re-purification and assay interference
Batch-specific CoA review advised; generic analogs typically 90–93%
Chemical purity Quality control Reproducibility

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Donor/Acceptor Signature vs. 4,8‑Dimethyl Isomer – Implications for Blood‑Brain Barrier Penetration and Solubility

The target 4,6‑dimethyl compound exhibits a computed TPSA of 75.5 Ų with 1 H‑bond donor and 4 H‑bond acceptors [1]. The 4,8‑dimethyl positional isomer shares the same H‑bond donor/acceptor counts and an identical TPSA of 75.5 Ų [2], indicating that global polarity descriptors do not discriminate the two isomers. However, the spatial arrangement of the H‑bond acceptors differs: in the 4,6‑dimethyl isomer the quinoline nitrogen is flanked asymmetrically by the C4‑methyl and the thioether linker, while in the 4,8‑dimethyl isomer the C8‑methyl introduces an additional steric shield near the nitrogen. This subtle difference can be detected when using three‑dimensional pharmacophore fingerprints or electrostatic potential maps, and it can lead to divergent binding affinities in proteins where the quinoline nitrogen acts as a hydrogen‑bond acceptor in a sterically constrained pocket. Quantitative comparison of 3D electrostatic‑potential isosurfaces between the two isomers is possible via DFT calculations, but to date no published head‑to‑head experimental binding data exist.

3D Electrostatics
Data to verify
2D TPSA 75.5 Ų, HBD=1, HBA=4 identical to 4,8‑dimethyl isomer; 3D electrostatic surfaces differ
3D complementarity may impact target binding
No published head-to-head binding data; computational only
TPSA CNS drug-likeness ADME

Recommended Application Scenarios for 3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic Acid (330832-52-5) Based on Quantified Differentiation Evidence


Serine/Threonine or Tyrosine Kinase Lead‑Optimization Campaigns Where Active‑Site Carboxylate Binding Is Required

The propanoic acid side chain, with its elevated pKa (~4.5–4.8) and extended reach (4 rotatable bonds), positions the carboxylate to engage conserved lysine or arginine residues in kinase hinge‑region pockets. The 4,6‑dimethyl substitution pattern provides a moderately lipophilic (LogP 3.3) quinoline scaffold that can fill a hydrophobic pocket adjacent to the hinge while the thioether sulfur serves as a tunable oxidation‑sensitive moiety. [1]

Fragment‑Based or DNA‑Encoded Library (DEL) Screening Where Physicochemical Diversity Is Required

The combination of LogP 3.3, TPSA 75.5 Ų, and LogD (pH 7.4) 1.02 makes this compound a fragment‑like entity with balanced lipophilicity and polarity suitable for screening against soluble protein targets. Its solid, achiral free‑acid form simplifies handling and dissolution in DMSO stocks used in automated dispensing systems. [1]

Comparative SAR Studies of Quinoline Regioisomers for Target Engagement Fingerprinting

When tested alongside the 4,8‑dimethyl and the acetic acid homolog, the 4,6‑dimethyl propanoic acid isomer serves as a precise probe for mapping how methyl group regiochemistry and linker length influence on‑rate, off‑rate, and residence time on protein targets. The identical 2D TPSA and HBD/HBA counts of the 4,6‑ and 4,8‑dimethyl isomers mean that any differential biological activity can be attributed to 3D shape and electrostatics, isolating the structural determinant of selectivity. [2]

Application
Selection Property
Validation Focus
Kinase lead-optimization campaigns
Propanoic acid linker for hinge-region carboxylate binding
Active-site engagement and residence time assays
Fragment-based or DEL screening
Balanced lipophilicity and polarity profile
Physicochemical diversity assessment in library design
Comparative SAR of quinoline regioisomers
Regioisomeric probe for 3D shape and electrostatics
Differential biological activity attribution vs 4,8‑dimethyl isomer
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